molecular formula C20H36O3 B13444257 (3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid

(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid

Cat. No.: B13444257
M. Wt: 324.5 g/mol
InChI Key: UQIGTQUYNGRRMI-RXEQJFHXSA-N
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Description

(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon and two double bonds at the eleventh and fourteenth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable long-chain fatty acid precursor.

    Hydroxylation: Introduction of the hydroxyl group at the third carbon can be achieved through selective hydroxylation reactions using reagents such as osmium tetroxide or other hydroxylating agents.

    Formation of Double Bonds: The double bonds at the eleventh and fourteenth positions can be introduced through dehydrogenation reactions using catalysts like palladium on carbon or other suitable dehydrogenating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group at the third carbon can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like platinum or palladium.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with platinum or palladium catalysts.

    Substitution: Nucleophiles like halides or amines.

Major Products:

    Oxidation: Formation of 3-ketoicosa-11,14-dienoic acid or 3-carboxyicosa-11,14-dienoic acid.

    Reduction: Formation of 3-hydroxyicosanoic acid.

    Substitution: Formation of 3-substituted icosa-11,14-dienoic acid derivatives.

Scientific Research Applications

(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in fatty acid metabolism and signaling pathways.

    Pathways: Modulation of inflammatory responses and cell proliferation pathways.

Comparison with Similar Compounds

    (3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid: vs. The position of the double bonds differs, affecting their biological activity.

    This compound: vs. The presence of an additional double bond in the latter compound.

Uniqueness: this compound is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid

InChI

InChI=1S/C20H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,19,21H,2-5,8,11-18H2,1H3,(H,22,23)/b7-6+,10-9+/t19-/m1/s1

InChI Key

UQIGTQUYNGRRMI-RXEQJFHXSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCC[C@H](CC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(CC(=O)O)O

Origin of Product

United States

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